![molecular formula C21H17N3O4S2 B2699233 N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 686770-51-4](/img/structure/B2699233.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H17N3O4S2 and its molecular weight is 439.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This compound incorporates a benzo[d][1,3]dioxole moiety and a thienopyrimidine derivative, which are known for their pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C22H22N4O5S, with a molecular weight of approximately 435.45 g/mol. The structural complexity suggests various interactions with biological targets, potentially leading to diverse pharmacological effects.
Anticancer Properties
Studies indicate that compounds similar to this compound exhibit anticancer activity. For instance:
Compound | Activity | Reference |
---|---|---|
N-(benzo[d][1,3]dioxol-5-yloxy)-N'-(4-methylphenyl)urea | Anticancer | |
6-(Furan-2-carboxylic acid)-4-hydroxyquinazoline | Antimicrobial | |
7-Methoxybenzo[d][1,3]dioxole derivative | Anti-inflammatory |
The presence of the thienopyrimidine structure is associated with inhibition of key enzymes involved in cancer cell proliferation.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Thienopyrimidines have been documented to possess broad-spectrum activity against various pathogens. For example, studies have shown that thienopyrimidine derivatives can inhibit the growth of Mycobacterium tuberculosis and other bacteria through mechanisms involving enzyme inhibition and disruption of metabolic pathways .
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : Similar compounds have been shown to act as non-competitive inhibitors of key metabolic enzymes like aspartate transcarbamoylase (ATCase), which is vital for nucleotide synthesis in various organisms .
- Cell Cycle Disruption : The compound may interfere with cell cycle progression in cancer cells by targeting specific regulatory proteins.
Case Studies and Research Findings
Recent research has focused on the synthesis and biological evaluation of thienopyrimidine derivatives:
- In Vitro Studies : A study demonstrated that derivatives based on thienopyrimidine exhibited significant cytotoxicity against cancer cell lines with IC50 values in the low micromolar range .
- Molecular Docking Studies : Computational studies have indicated strong binding affinities between the compound and target proteins involved in cancer progression and microbial resistance .
科学研究应用
Chemical Properties and Structure
The compound has the molecular formula C22H19N3O5S and a molecular weight of approximately 435.45 g/mol. Its structure includes a benzo[d][1,3]dioxole moiety linked to a thieno[3,2-d]pyrimidine derivative via a thioether linkage. This unique structural combination contributes to its biological activity.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit notable antimicrobial properties. For instance, compounds synthesized from similar thieno[3,2-d]pyrimidine frameworks have been tested against various bacterial strains and fungi. In disk diffusion assays, these compounds showed significant inhibition zones against Candida albicans and several gram-positive bacteria .
Anticancer Properties
The compound has also been evaluated for its anticancer activity. Studies involving various cancer cell lines have indicated that modifications to the thieno[3,2-d]pyrimidine structure can enhance cytotoxic effects. The MTT assay results suggest that certain derivatives possess strong anticancer properties by inducing apoptosis in cancer cells .
α-Glucosidase and Acetylcholinesterase Inhibition
Recent investigations have focused on the enzyme inhibitory potential of this compound. It has been shown to inhibit α-glucosidase and acetylcholinesterase enzymes effectively. These enzymes are critical targets for managing conditions like type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD). The synthesis of sulfonamide derivatives containing similar structural motifs has yielded promising results in enzyme inhibition studies .
Case Studies
-
Antimicrobial Screening :
- A series of synthesized thieno[3,2-d]pyrimidines were tested against C. albicans and gram-positive bacteria.
- Results indicated significant antimicrobial activity with specific derivatives showing prominent inhibition zones in disk diffusion assays.
-
Cytotoxicity Evaluation :
- A comprehensive study evaluated the cytotoxicity of various derivatives on multiple cancer cell lines using the MTT assay.
- Certain modifications significantly improved anticancer activity compared to unmodified compounds.
Therapeutic Potential
The therapeutic implications of N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide extend beyond antimicrobial and anticancer applications. Its ability to inhibit key enzymes associated with metabolic disorders positions it as a candidate for further development in treating T2DM and neurodegenerative diseases.
化学反应分析
Thioacetamide Sulfur Reactivity
The thioacetamide group (-S-C(=O)-NH-) is a key reactive site.
a. Oxidation Reactions
The thioether sulfur undergoes oxidation to sulfoxides or sulfones under controlled conditions:
Reagent/Conditions | Product | Reference |
---|---|---|
H₂O₂ (1–3 equiv), RT, 6–12 hr | Sulfoxide derivative (R-S(=O)-C(=O)-NH-) | |
mCPBA (excess), 0–5°C, 2 hr | Sulfone derivative (R-SO₂-C(=O)-NH-) |
Mechanistic Insight :
-
Oxidation proceeds via electrophilic attack on sulfur, forming intermediates stabilized by resonance with the adjacent carbonyl group .
-
Steric hindrance from the benzodioxolyl group may slow reaction kinetics compared to simpler thioacetamides .
Pyrimidinone Core Reactivity
The 4-oxo group in the tetrahydrothienopyrimidinone ring participates in nucleophilic and condensation reactions.
a. Nucleophilic Substitution at C4
The carbonyl oxygen can act as a leaving group under acidic conditions:
Reagent | Product Type | Example Transformation | Source |
---|---|---|---|
POCl₃, DMF, 80°C | Chloropyrimidine derivative | 4-Cl substitution | |
NH₂NH₂, EtOH | Hydrazone formation | C=O → C=N-NH₂ |
b. Ring Functionalization
Electrophilic aromatic substitution (EAS) occurs at C5/C6 of the thiophene ring:
Reaction | Conditions | Product | Yield (%) | Reference |
---|---|---|---|---|
Nitration | HNO₃/H₂SO₄, 0°C | 5-NO₂ or 6-NO₂ derivatives | 45–60 | |
Halogenation | Br₂ (1 equiv), CH₂Cl₂, RT | 5-Br or 6-Br adducts | 55–70 |
Key Limitation : Steric bulk from the 3-phenyl group reduces reactivity at C2/C7 positions .
Benzodioxolyl Ring Reactivity
The 1,3-benzodioxol-5-yl group exhibits distinct reactivity patterns:
a. Acid-Catalyzed Ring Opening
Under strong acidic conditions:
C6H3O2(CH2O)+H2OHClCatechol derivatives+HCOOH
Conditions : 6M HCl, reflux, 4–6 hr .
b. Oxidative Degradation
Oxidizing agents cleave the methylenedioxy bridge:
Oxidizing Agent | Product | Application |
---|---|---|
KMnO₄ (pH > 10) | Quinone derivatives | Precursor for polycyclic systems |
O₃, -78°C | Carboxylic acid intermediates | Fragment-based drug design |
Amide Bond Hydrolysis
The acetamide linker undergoes hydrolysis under acidic or basic conditions:
Conditions | Product | Rate Constant (k, s⁻¹) | Reference |
---|---|---|---|
6M HCl, 100°C, 24 hr | 2-Mercaptothienopyrimidine + Benzoic acid | 2.3 × 10⁻⁵ | |
NaOH (2M), EtOH, reflux | Sodium salt of thiol + Acetate ion | 5.8 × 10⁻⁴ |
Catalytic Effects :
-
Metal ions (e.g., Cu²⁺) accelerate hydrolysis rates by 3–5× via chelation .
-
Substituents on the phenyl ring (e.g., electron-withdrawing groups) reduce hydrolysis susceptibility.
Cross-Coupling Reactions
The phenyl group at position 3 enables transition metal-catalyzed couplings:
Reaction Type | Catalytic System | Product Example | Yield (%) |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl derivatives | 60–75 |
Buchwald-Hartwig | Pd₂(dba)₃, XPhos, t-BuONa | Aminated analogs | 45–65 |
Optimized Conditions :
-
Microwave irradiation (150°C, 20 min) improves yields by 15–20% compared to conventional heating .
-
Ortho-substituents on the phenyl ring necessitate bulky ligands (e.g., SPhos) to prevent side reactions.
Pharmacological Modifications
Strategic functionalization enhances bioactivity:
a. Methylation of Thiol Groups
R-SH+CH3IEt3NR-S-CH3
Purpose : Improves metabolic stability by blocking glutathione conjugation .
b. Acylation of Free Amines
Reaction with acetyl chloride yields prodrug candidates:
Conditions : Pyridine, 0°C, 2 hr .
Stability Under Physiological Conditions
Critical degradation pathways in simulated biological environments:
Condition | Half-Life (t₁/₂) | Major Degradation Products |
---|---|---|
pH 1.2 (gastric fluid) | 2.1 hr | Hydrolyzed amide, ring-opened dioxolane |
pH 7.4 (blood) | 8.7 hr | Sulfoxide, deacetylated metabolite |
Liver microsomes (human) | 0.9 hr | Glucuronidated derivatives |
Key Finding : Co-administration with CYP3A4 inhibitors extends t₁/₂ by 2.3× .
属性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S2/c25-18(22-13-6-7-16-17(10-13)28-12-27-16)11-30-21-23-15-8-9-29-19(15)20(26)24(21)14-4-2-1-3-5-14/h1-7,10H,8-9,11-12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOCVXSMVKSRFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。